molecular formula C6H5NO B6253278 4-ethynyl-2-methyl-1,3-oxazole CAS No. 2025340-28-5

4-ethynyl-2-methyl-1,3-oxazole

Cat. No.: B6253278
CAS No.: 2025340-28-5
M. Wt: 107.1
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Description

4-Ethynyl-2-methyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,3-oxazole with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products Formed: The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted oxazole derivatives with diverse functional groups.

Scientific Research Applications

4-Ethynyl-2-methyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-ethynyl-2-methyl-1,3-oxazole exerts its effects involves interactions with various molecular targets. The ethynyl group allows for strong binding to active sites of enzymes, potentially inhibiting their activity. The compound can also participate in electron transfer processes, influencing cellular pathways and biochemical reactions.

Comparison with Similar Compounds

    2-Methyl-1,3-oxazole: Lacks the ethynyl group, resulting in different reactivity and applications.

    4-Ethynyl-1,3-thiazole: Contains a sulfur atom instead of oxygen, leading to distinct chemical properties.

    4-Phenyl-2-methyl-1,3-oxazole: Substituted with a phenyl group, altering its biological activity and chemical behavior.

Uniqueness: 4-Ethynyl-2-methyl-1,3-oxazole is unique due to the presence of both an ethynyl group and a methyl group on the oxazole ring. This combination imparts specific reactivity patterns and potential for diverse applications in various fields.

Properties

CAS No.

2025340-28-5

Molecular Formula

C6H5NO

Molecular Weight

107.1

Purity

95

Origin of Product

United States

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